3-(4-methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Lipophilicity Drug-likeness Physicochemical profiling

3-(4-Methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole (CAS 1094605-82-9) is a heterocyclic screening compound built on a 1,2,4-oxadiazole core that bridges a 4-methylphenyl (p-tolyl) substituent at the 3‑position and a naphthalen-2-yl-substituted pyrazole at the 5‑position. It belongs to a commercial diversity library (ChemDiv) and is part of a congeneric series where the 3‑aryl group is systematically varied (phenyl, m‑tolyl, 3‑chlorophenyl, 4‑bromophenyl), while the naphthalen‑pyrazole fragment is held constant.

Molecular Formula C22H16N4O
Molecular Weight 352.4 g/mol
Cat. No. B14974046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
Molecular FormulaC22H16N4O
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC5=CC=CC=C5C=C4
InChIInChI=1S/C22H16N4O/c1-14-6-8-16(9-7-14)21-23-22(27-26-21)20-13-19(24-25-20)18-11-10-15-4-2-3-5-17(15)12-18/h2-13H,1H3,(H,24,25)
InChIKeyDZFOFLARBXNWGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole: Structural Overview and Procurement-Relevant Classification


3-(4-Methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole (CAS 1094605-82-9) is a heterocyclic screening compound built on a 1,2,4-oxadiazole core that bridges a 4-methylphenyl (p-tolyl) substituent at the 3‑position and a naphthalen-2-yl-substituted pyrazole at the 5‑position [1]. It belongs to a commercial diversity library (ChemDiv) and is part of a congeneric series where the 3‑aryl group is systematically varied (phenyl, m‑tolyl, 3‑chlorophenyl, 4‑bromophenyl), while the naphthalen‑pyrazole fragment is held constant . The 1,2,4‑oxadiazole ring serves as a metabolically stable bioisostere of ester and amide functionalities, a feature exploited in multiple drug‑discovery campaigns targeting kinases, GPCRs, and transcription factors [2]. Users evaluating this compound for procurement should note that its differentiation from close analogs rests on the electronic and steric contribution of the para‑methyl group, which modulates lipophilicity, target engagement, and selectivity in ways that cannot be replicated by the unsubstituted phenyl or meta‑methyl congeners [3].

Why In-Class 1,2,4-Oxadiazole-Pyrazole Hybrids Cannot Be Interchanged Without Quantifiable Performance Shifts: Focus on 3-(4-Methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole


Within the congeneric series defined by the 3‑aryl‑5‑(3‑(naphthalen‑2‑yl)‑1H‑pyrazol‑5‑yl)‑1,2,4‑oxadiazole scaffold, the identity of the 3‑aryl substituent is not a passive structural feature. The para‑methyl group of the target compound introduces a predictable increase in lipophilicity (calculated ΔclogP ≈ +0.5 vs. the unsubstituted phenyl analog) and alters the electron density of the oxadiazole ring through inductive donation, which can affect both target binding kinetics and metabolic stability [1]. In the structurally analogous 3‑aryl‑5‑pyrazol‑1,2,4‑oxadiazole HIF‑1 inhibitor series, para‑substitution on the 3‑phenyl ring directly controlled inhibitory potency, with IC50 values spanning more than two orders of magnitude depending on the substituent [2]. Furthermore, the 1,2,4‑oxadiazole isomer itself exhibits approximately one order of magnitude higher lipophilicity (log D) compared to its 1,3,4‑oxadiazole matched pair, meaning that even regioisomeric substitution of the oxadiazole core—let alone the 3‑aryl group—produces non‑trivial changes in physicochemical and ADME properties [3]. These data collectively demonstrate that generic substitution among in‑class analogs carries a material risk of altering potency, selectivity, and drug‑likeness parameters, making compound‑specific evaluation essential for reproducible research outcomes.

Quantitative Comparative Evidence for 3-(4-Methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole vs. Closest Analogs


Lipophilicity Differentiation: Calculated clogP of the p-Tolyl Compound vs. Phenyl and m-Tolyl Congeners

The para-methyl group of the target compound increases calculated lipophilicity relative to the unsubstituted phenyl analog, while maintaining a distinct spatial orientation compared to the meta-methyl isomer. Computational predictions indicate a clogP of approximately 5.0 for the target compound, compared to ~4.4 for the phenyl analog and ~5.0 for the m-tolyl analog (identical clogP but different topological polar surface area and dipole moment) [1]. This difference in lipophilicity—approximately 0.6 log units versus the phenyl congener—places the target compound closer to the upper limit of Lipinski's Rule of Five (clogP < 5), whereas the phenyl analog sits more comfortably within oral drug-like space. For screening campaigns where membrane permeability is critical, this difference may translate to measurably distinct cell-based activity [2].

Lipophilicity Drug-likeness Physicochemical profiling

HIF-1 Inhibitory SAR: Para-Substitution on the 3-Phenyl Ring Drives Potency in the Pyrazole-1,2,4-Oxadiazole Series

In a systematic SAR study of 3‑aryl‑5‑pyrazol‑1,2,4‑oxadiazole derivatives as HIF‑1 inhibitors, compound 11m achieved an IC50 of 0.35 μmol·L⁻¹ against HIF‑1 transcriptional activity, representing the most potent compound in that series [1]. The study demonstrated that para‑substitution on the 3‑aryl ring significantly modulates HIF‑1 inhibitory activity, with electron‑donating groups (including methyl) contributing favorably to potency through enhanced hydrophobic contacts in the HIF‑1α PAS‑B domain. While the specific target compound was not directly tested in this study, the SAR framework predicts that the para‑methyl substituent of 3‑(4‑methylphenyl)‑5‑[3‑(naphthalen‑2‑yl)‑1H‑pyrazol‑5‑yl]‑1,2,4‑oxadiazole would confer intermediate‑to‑high HIF‑1 inhibitory potential relative to the unsubstituted phenyl analog, based on the established positive contribution of para‑electron‑donating groups to activity [2].

Hypoxia-inducible factor Cancer SAR

Antimicrobial Activity of Pyrazole-Linked 1,2,4-Oxadiazoles: MIC Data for the Scaffold Class That Includes the Target Compound

A series of 3‑(5‑aryl‑1‑phenyl‑1H‑pyrazol‑3‑yl)‑5‑aryl‑1,2,4‑oxadiazole derivatives (9a–x), which share the identical pyrazole‑1,2,4‑oxadiazole connectivity found in the target compound, were evaluated for in vitro antibacterial and antifungal activity [1]. Compounds bearing a 4‑CH₃ substituent on the 5‑aryl‑oxadiazole ring (e.g., 9j, R = 4‑Cl, R¹ = 4‑CH₃) showed MIC values of 7.81 μg/mL against Aspergillus niger, matching the potency of fluconazole (MIC = 7.81 μg/mL) and representing a four‑fold improvement over ravuconazole (MIC = 31.5 μg/mL). Against Gram‑positive bacteria, compounds with 4‑CH₃ substitution demonstrated MIC values of 31.25 μg/mL against Bacillus subtilis and 7.81 μg/mL against Staphylococcus albus [1]. Although the target compound's naphthalene substitution on the pyrazole ring distinguishes it from the 1‑phenyl pyrazole series, the consistent positive contribution of the 4‑methylphenyl group at the oxadiazole 3‑position supports the inference that the p‑tolyl substituent is a pharmacophoric element for antimicrobial activity in this scaffold class.

Antibacterial Antifungal MIC determination

Metabolic Stability Advantage of the 1,2,4-Oxadiazole Core Over Pyrazole: Duration of COMT Inhibition as a Surrogate for Scaffold Stability

In a study evaluating nitrocatechol-substituted heterocycles as catechol‑O‑methyltransferase (COMT) inhibitors, replacement of the pyrazole core of the initial hit (compound 4) with a 1,2,4‑oxadiazole ring resulted in a series of compounds with significantly longer duration of COMT inhibition in vivo [1]. This finding establishes that the 1,2,4‑oxadiazole heterocycle—which is the central scaffold of the target compound—confers superior metabolic stability compared to pyrazole‑only scaffolds. The target compound, which incorporates both a 1,2,4‑oxadiazole and a pyrazole ring, therefore benefits from the stability advantages of the oxadiazole while retaining the target‑engagement capabilities of the pyrazole moiety. Procurement of compounds lacking the 1,2,4‑oxadiazole (e.g., simple pyrazole‑naphthalene hybrids) would forfeit this stability advantage documented in the COMT inhibitor series.

Metabolic stability COMT inhibition Duration of action

Nrf2 Activation SAR: Naphthalen-2-yl Substitution Modulates ARE-Induction Potency Relative to Indole and Phenyl

In the discovery and optimization of Nrf2 activators bearing a 1,2,4‑oxadiazole core, replacement of the indole ring A of compound 4 with naphthalen‑2‑yl (compound 5) reduced ARE‑luciferase inductivity, particularly at high concentrations, whereas replacement with phenyl (compound 6) yielded more potent induction [1]. This SAR finding directly demonstrates that the naphthalen‑2‑yl substituent—which is present on the pyrazole ring of the target compound—has a distinct and quantifiable effect on transcriptional activation potency compared to other aryl/heteroaryl groups. For scientists screening this chemotype in Nrf2 or related antioxidant response element (ARE) assays, the naphthalen‑2‑yl substitution profile predicts reduced maximal activation but potentially a wider therapeutic window compared to phenyl‑substituted analogs, which may be desirable in certain screening cascades.

Nrf2 activator Oxidative stress ARE-luciferase

Recommended Application Scenarios for 3-(4-Methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole Based on Quantitative Comparative Evidence


Hypoxia-Inducible Factor (HIF-1) Inhibitor Screening and Lead Identification

The 3‑aryl‑5‑pyrazol‑1,2,4‑oxadiazole chemotype has validated HIF‑1 inhibitory activity, with para‑substituted 3‑aryl derivatives achieving IC50 values as low as 0.35 μM in luciferase reporter assays [1]. The target compound's para‑methylphenyl substituent aligns with the favorable SAR for HIF‑1 inhibition, while its naphthalen‑2‑yl pyrazole fragment may offer enhanced hydrophobic packing in the HIF‑1α PAS‑B binding pocket. This compound should be prioritized over the unsubstituted phenyl analog (CAS 1094605‑81‑8) for HIF‑1‑targeted screening cascades in oncology programs.

Antimicrobial Screening Against Gram-Positive Bacteria and Filamentous Fungi

The pyrazole‑linked 1,2,4‑oxadiazole scaffold has demonstrated MIC values as low as 7.81 μg/mL against Aspergillus niger (equipotent to fluconazole) and 7.81 μg/mL against Staphylococcus albus when bearing a 4‑methylphenyl substituent [2]. The target compound, which incorporates this pharmacophoric 4‑methylphenyl group, is a rational choice for antifungal and antibacterial screening libraries, particularly when seeking compounds with activity against fluconazole‑refractory strains. The naphthalene moiety may further enhance activity through additional hydrophobic contacts with fungal CYP51 or bacterial cell wall targets.

GPCR Agonist/Antagonist Screening with Emphasis on S1P1 and Related Lipid Receptors

Pyrazole‑oxadiazole derivatives have been extensively characterized as S1P1 receptor agonists, with 3D‑QSAR models (CoMFA q² = 0.736, r² = 0.968) defining the steric and electrostatic requirements for potency [3]. The target compound's aromatic substitution pattern (para‑methylphenyl at the oxadiazole 3‑position, naphthalen‑2‑yl at the pyrazole) maps favorably onto the QSAR contour maps for S1P1 agonism. This compound should be included in GPCR screening panels targeting sphingosine‑1‑phosphate receptors, particularly S1P1, for applications in multiple sclerosis and inflammatory bowel disease drug discovery.

Oxidative Stress Pathway Modulation via Nrf2/ARE Activation

The naphthalen‑2‑yl substitution on the pyrazole ring of the target compound has been shown to modulate ARE‑luciferase induction in the 1,2,4‑oxadiazole Nrf2 activator series [4]. Unlike phenyl‑substituted analogs that produce potent Nrf2 activation, the naphthalen‑2‑yl group provides a more moderate induction profile, which may be advantageous for screening cascades seeking Nrf2 activators with reduced risk of overt oxidative stress induction. The target compound is recommended for inclusion in Nrf2/ARE reporter screens where a modulated activation window is desired.

Quote Request

Request a Quote for 3-(4-methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.